1-(3-Methylphenyl)ethenyl acetate

Description

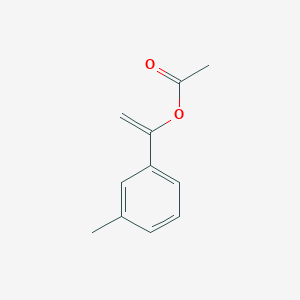

1-(3-Methylphenyl)ethenyl acetate (IUPAC name: ethenyl 3-methylphenyl acetate) is an aromatic vinyl ester characterized by a 3-methylphenyl substituent attached to the first carbon of the ethenyl (vinyl) group. Its structure is represented as CH₂=CH-O-CO-CH₃-C₆H₄-CH₃ (with the 3-methylphenyl group bonded to the ethenyl carbon adjacent to the acetate oxygen). This compound belongs to a class of substituted vinyl esters, which are of interest in organic synthesis, catalysis, and polymer chemistry due to their reactivity in addition and polymerization reactions .

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(3-methylphenyl)ethenyl acetate |

InChI |

InChI=1S/C11H12O2/c1-8-5-4-6-11(7-8)9(2)13-10(3)12/h4-7H,2H2,1,3H3 |

InChI Key |

HONQAONFXPEVCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Trifluoromethyl)ethenyl Acetate

- Structure : CH₂=CH-O-CO-CF₃.

- Key Differences : The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reaction pathways.

- Reactivity: In asymmetric hydroformylation (AHF) using Rh(CO)₂acac and (R,R)-QuinoxP* ligands, this compound achieves 91% enantiomeric excess (ee). However, competing alkene hydrogenation is a notable side reaction .

- Applications : Serves as a precursor to trifluoromethyl-substituted aldehydes, which are valuable in pharmaceutical synthesis.

N-(1-(4-Bromophenyl)vinyl)acetamide

- Structure : CH₂=CH-NH-CO-CH₃-C₆H₄-Br.

- Key Differences : Substitution of the acetate group with an acetamide and a bromophenyl moiety alters solubility and reactivity.

- Synthesis : Synthesized via iron(II) acetate-mediated reductive acetylation of oximes, yielding α-arylenamides with moderate to high efficiency .

- Applications : Used in medicinal chemistry for constructing nitrogen-containing heterocycles.

3-Methylphenyl Acetate (m-Tolyl Acetate)

Vinyl Acetate Monomer

- Structure : CH₂=CH-O-CO-CH₃.

- Key Differences : The absence of aromatic substituents simplifies polymerization but reduces thermal stability.

- Reactivity: A key monomer in producing polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers. Industrial processes require inhibitors to prevent premature polymerization .

Comparative Analysis of Reactivity and Selectivity

Hydroformylation Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.